(Z)-3-methyl-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-methyl-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-21-17(24)13(27-18(21)26)9-12-15(19-10-11-5-4-8-25-11)20-14-6-2-3-7-22(14)16(12)23/h2-3,6-7,9,11,19H,4-5,8,10H2,1H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKHIGAHWBONDP-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-methyl-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex heterocyclic compound with significant potential in medicinal chemistry. Its structure combines various pharmacophores known for diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, with a focus on its anticancer properties, antimicrobial efficacy, and other notable pharmacological effects.
The molecular formula of the compound is C18H18N4O3S2, with a molecular weight of 402.49 g/mol. Key predicted properties include:
| Property | Value |
|---|---|
| Boiling Point | 479.8 ± 55.0 °C |
| Density | 1.53 ± 0.1 g/cm³ |
| pKa | 1.18 ± 0.20 |
Anticancer Activity
Recent studies have highlighted the thiazolidin-4-one scaffold as a promising structure for developing anticancer agents. The compound's mechanism appears to involve inhibition of key enzymes and pathways associated with cancer cell proliferation:
- Inhibition of Cell Proliferation : Research indicates that thiazolidin-4-one derivatives can significantly inhibit cancer cell growth by targeting various molecular pathways. For instance, certain derivatives have been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit enzymes critical for tumor growth, such as topoisomerases and kinases involved in signaling pathways that regulate cell cycle progression .
- Case Studies : In vitro studies demonstrated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also shown significant antimicrobial properties:
- Broad-Spectrum Activity : Studies reveal that thiazolidin-4-one derivatives possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA .
- Biofilm Inhibition : The compound effectively inhibits biofilm formation in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, which are notorious for their resistance mechanisms .
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were reported to be as low as 0.5 µg/mL, demonstrating strong antibacterial potential .
Other Biological Activities
Beyond anticancer and antimicrobial effects, the compound exhibits several other pharmacological activities:
- Antioxidant Properties : The presence of thiazolidinone rings contributes to its antioxidant capacity, which can mitigate oxidative stress in biological systems .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting COX enzymes, which are involved in the inflammatory response .
- Potential Anti-diabetic Activity : Preliminary studies suggest that the compound may also influence glucose metabolism, indicating potential use in diabetes management .
Comparison with Similar Compounds
Key Observations:
- Z-Configuration : The Z-configuration in the methylene bridge (common in all listed compounds) is critical for maintaining planar geometry, enabling π-π stacking with biological targets .
- Substituent Effects: The tetrahydrofuran-2-ylmethyl group in the target compound improves solubility compared to hydrophobic substituents like phenyl (e.g., in ’s pyrazolone derivative) . Thioxo groups in thiazolidinones (common in all analogues) enhance electrophilicity, facilitating covalent interactions with cysteine residues in enzymes .
Q & A
Q. What experimental controls mitigate false positives in biological activity assays?
- Methodology : Include counter-screens against unrelated targets (e.g., albumin) to rule out nonspecific binding. Use shRNA knockdowns or CRISPR-Cas9 gene editing to confirm target dependency in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
